molecular formula C8H6BrF3O B6198724 2-bromo-5-(2,2,2-trifluoroethyl)phenol CAS No. 1889119-14-5

2-bromo-5-(2,2,2-trifluoroethyl)phenol

Cat. No.: B6198724
CAS No.: 1889119-14-5
M. Wt: 255
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Description

2-Bromo-5-(2,2,2-trifluoroethyl)phenol (CAS: 1889119-14-5) is a halogenated phenolic compound with the molecular formula C₈H₆BrF₃O and a molar mass of 255.03 g/mol . Structurally, it features a hydroxyl group at the para position (C1), a bromine atom at the ortho position (C2), and a 2,2,2-trifluoroethyl (-CH₂CF₃) group at the meta position (C5) on the benzene ring (Figure 1).

The trifluoroethyl group confers strong electron-withdrawing effects, enhancing the acidity of the phenolic hydroxyl group (pKa ~8–9, estimated) compared to non-fluorinated analogs. The bromine atom contributes to electrophilic substitution reactivity and may act as a leaving group in nucleophilic reactions. This compound’s lipophilicity (logP ~2.5–3.0, predicted) makes it suitable for applications in medicinal chemistry and materials science, particularly as a building block for bioactive molecules .

Properties

CAS No.

1889119-14-5

Molecular Formula

C8H6BrF3O

Molecular Weight

255

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-(2,2,2-trifluoroethyl)phenol typically involves the bromination of 5-(2,2,2-trifluoroethyl)phenol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-(2,2,2-trifluoroethyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-5-(2,2,2-trifluoroethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-5-(2,2,2-trifluoroethyl)phenol involves its interaction with specific molecular targets. The bromine and trifluoroethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The phenol group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Trifluoroethyl (-CH₂CF₃) vs. Trifluoromethyl (-CF₃): The trifluoroethyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger -CF₃ group in analogs like 2-bromo-5-(trifluoromethyl)phenol. However, the ethyl chain increases lipophilicity (logP +0.5–1.0 vs.
  • Substituent Positioning: In 4-bromo-2-(trifluoromethyl)phenol, the proximity of -CF₃ (C2) to -OH (C1) significantly lowers pKa (~7.5) compared to the target compound (pKa ~8–9). This enhances solubility in polar solvents but reduces bioavailability .

Reactivity and Functionalization

  • Bromine Reactivity: The ortho-bromine in the target compound facilitates Suzuki coupling or nucleophilic aromatic substitution, similar to 5-bromo-2-(trifluoromethyl)phenol. However, steric hindrance from the trifluoroethyl group may slow reaction kinetics compared to -CF₃ analogs .
  • Amino vs. Hydroxyl Groups: 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone (CAS: 1233967-22-0) lacks a hydroxyl group but contains an -NH₂ moiety, enabling hydrogen bonding with biological targets. This contrasts with the target compound’s -OH, which may participate in stronger acidic interactions .

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